
N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that both furan and pyrazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities .
Mode of Action
Furan-containing compounds are known for their wide range of advantageous biological and pharmacological characteristics . Similarly, indole derivatives, which share some structural similarities with pyrazole, are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Furan and pyrazole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . Similarly, indole derivatives, which share some structural similarities with pyrazole, are known to exhibit various biological activities .
Biological Activity
N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive molecular structure characterized by:
- Furan Ring : A five-membered aromatic ring containing four carbon atoms and one oxygen atom.
- Pyrazole Ring : A five-membered ring comprising three carbon atoms and two nitrogen atoms.
- Pivaloyl Group : Contributing to the compound's lipophilicity and potential interactions with biological targets.
- Methanesulfonamide Moiety : Enhancing its pharmacological profile by possibly influencing solubility and bioactivity.
The molecular formula is C19H23N3O4S with a molecular weight of approximately 389.47 g/mol.
Biological Activities
Research indicates that compounds containing furan and pyrazole rings exhibit a wide range of biological activities, including:
- Anticancer Properties : Studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases .
- Antimicrobial Activity : The structural components suggest potential effectiveness against various pathogens, including bacteria and fungi.
The precise mechanisms by which this compound exerts its biological effects are linked to its ability to interact with multiple biological targets. Key mechanisms include:
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways related to inflammation and cancer progression.
- Enzyme Inhibition : It may inhibit enzymes critical for tumor growth or inflammatory processes, thereby exerting therapeutic effects.
Case Studies
- Anticancer Activity : A study demonstrated that pyrazole derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting that the furan and pivaloyl modifications enhance this effect .
- Anti-inflammatory Studies : Another investigation highlighted the anti-inflammatory properties of related compounds, indicating their potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Data Table on Biological Activities
Activity Type | Compound Similarity | Observed Effects |
---|---|---|
Anticancer | 1-Pivaloylpyrazole | Inhibition of cancer cell proliferation |
Anti-inflammatory | Furan-containing sulfonamides | Reduction in inflammatory markers |
Antimicrobial | 4-Aminopyrazoles | Antibacterial effects |
Properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-19(2,3)18(23)22-16(17-9-6-10-26-17)12-15(20-22)13-7-5-8-14(11-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGPJGUJKFQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.